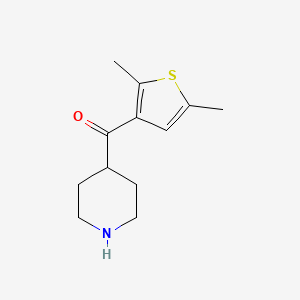
N-(5-Butyl-1,3,4-thiadiazol-2-yl)succinamic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L’acide N-(5-butyl-1,3,4-thiadiazol-2-yl)succinamique est un composé chimique appartenant à la classe des dérivés de thiadiazole. Les thiadiazoles sont des composés hétérocycliques contenant des atomes de soufre et d’azote dans un cycle à cinq chaînons.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de l’acide N-(5-butyl-1,3,4-thiadiazol-2-yl)succinamique implique généralement la réaction d’un précurseur de thiadiazole approprié avec l’anhydride succinique. Une méthode courante implique les étapes suivantes :
Formation du cycle thiadiazole : Le cycle thiadiazole peut être synthétisé en faisant réagir un dérivé d’hydrazine avec du disulfure de carbone en présence d’une base, suivie d’une cyclisation.
Introduction du groupe butyle : Le groupe butyle peut être introduit par alkylation du cycle thiadiazole à l’aide d’un agent butylant approprié.
Formation de l’acide succinamique : L’étape finale implique la réaction du thiadiazole substitué par un butyle avec l’anhydride succinique pour former l’acide N-(5-butyl-1,3,4-thiadiazol-2-yl)succinamique.
Méthodes de production industrielle
La production industrielle de l’acide N-(5-butyl-1,3,4-thiadiazol-2-yl)succinamique peut impliquer des voies de synthèse similaires, mais à plus grande échelle. Le processus peut inclure l’optimisation des conditions de réaction, telles que la température, la pression et le choix du solvant, afin de maximiser le rendement et la pureté. En outre, des techniques de purification telles que la recristallisation ou la chromatographie peuvent être utilisées pour obtenir le produit final.
Analyse Des Réactions Chimiques
Types de réactions
L’acide N-(5-butyl-1,3,4-thiadiazol-2-yl)succinamique peut subir diverses réactions chimiques, notamment :
Oxydation : Le cycle thiadiazole peut être oxydé pour former des sulfoxydes ou des sulfones.
Réduction : La réduction du cycle thiadiazole peut conduire à la formation de thiols ou d’amines.
Substitution : Le composé peut subir des réactions de substitution nucléophile ou électrophile, où des groupes fonctionnels sur le cycle thiadiazole sont remplacés par d’autres groupes.
Réactifs et conditions courants
Oxydation : Les oxydants courants incluent le peroxyde d’hydrogène, l’acide m-chloroperbenzoïque et le permanganate de potassium.
Réduction : Des agents réducteurs tels que l’hydrure de lithium et d’aluminium ou le borohydrure de sodium peuvent être utilisés.
Substitution : Des réactifs tels que les halogénoalcanes, les chlorures d’acyle ou les chlorures de sulfonyle peuvent être utilisés pour les réactions de substitution.
Principaux produits formés
Oxydation : Sulfoxydes ou sulfones.
Réduction : Thiols ou amines.
Substitution : Divers dérivés de thiadiazole substitués en fonction des réactifs utilisés.
Applications de la recherche scientifique
Chimie : Il peut être utilisé comme élément constitutif pour la synthèse de molécules plus complexes.
Biologie : Les dérivés de thiadiazole ont montré des activités antimicrobiennes, antifongiques et anticancéreuses. Ce composé peut être exploré pour des activités biologiques similaires.
Industrie : Utilisé dans le développement de nouveaux matériaux aux propriétés spécifiques, telles que les inhibiteurs de corrosion ou les catalyseurs.
Applications De Recherche Scientifique
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Thiadiazole derivatives have shown antimicrobial, antifungal, and anticancer activities. This compound may be explored for similar biological activities.
Industry: Used in the development of new materials with specific properties, such as corrosion inhibitors or catalysts.
Mécanisme D'action
Le mécanisme d’action de l’acide N-(5-butyl-1,3,4-thiadiazol-2-yl)succinamique dépend de son application spécifique. Dans les systèmes biologiques, les dérivés de thiadiazole peuvent interagir avec diverses cibles moléculaires, telles que les enzymes ou les récepteurs, conduisant à l’inhibition ou à l’activation de voies spécifiques. La présence du cycle thiadiazole permet au composé de traverser les membranes cellulaires et d’interagir avec les cibles intracellulaires.
Comparaison Avec Des Composés Similaires
Composés similaires
- N-(5-butyl-1,3,4-thiadiazol-2-yl)benzènesulfonamide
- N-(5-butyl-1,3,4-thiadiazol-2-yl)acétamide
- 2-amino-5-butyl-1,3,4-thiadiazole
Unicité
L’acide N-(5-butyl-1,3,4-thiadiazol-2-yl)succinamique est unique en raison de la présence à la fois du cycle thiadiazole et de la fraction acide succinamique. Cette combinaison confère des propriétés chimiques et biologiques spécifiques qui peuvent ne pas être présentes dans d’autres composés similaires. Le groupe butyle contribue également à ses caractéristiques distinctes, influençant sa solubilité, sa réactivité et son activité biologique.
Propriétés
Numéro CAS |
79888-42-9 |
|---|---|
Formule moléculaire |
C10H15N3O3S |
Poids moléculaire |
257.31 g/mol |
Nom IUPAC |
4-[(5-butyl-1,3,4-thiadiazol-2-yl)amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C10H15N3O3S/c1-2-3-4-8-12-13-10(17-8)11-7(14)5-6-9(15)16/h2-6H2,1H3,(H,15,16)(H,11,13,14) |
Clé InChI |
GPESXKQLEUUTQN-UHFFFAOYSA-N |
SMILES canonique |
CCCCC1=NN=C(S1)NC(=O)CCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


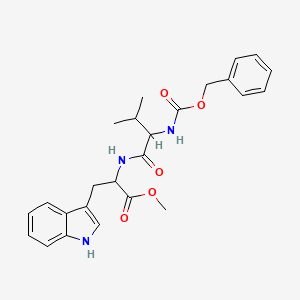
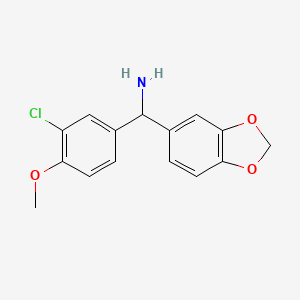






![4-Ethyl-5-(2-isopropyl-phenoxymethyl)-4H-[1,2,4]triazole-3-thiol](/img/structure/B12112773.png)
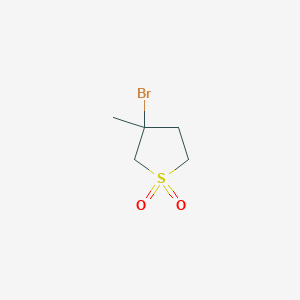
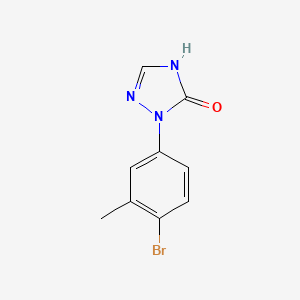
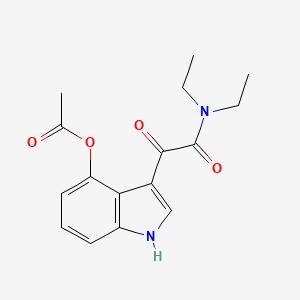
![2'-Bromo[1,1'-biphenyl]-4-amine](/img/structure/B12112796.png)
